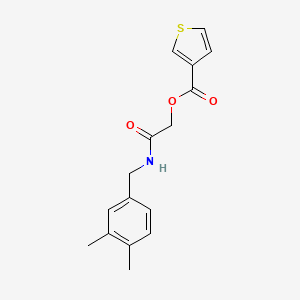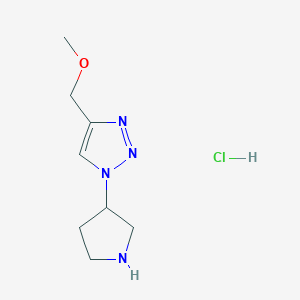
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride, also known as MPT, is a chemical compound that has gained significant attention in the field of scientific research. MPT is a derivative of triazole, which is widely used in medicinal chemistry due to its unique chemical properties. The compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties.
Mechanism of Action
The exact mechanism of action of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been shown to have a low toxicity profile and does not exhibit significant side effects. The compound has been found to be well-tolerated in animal studies, and no adverse effects have been reported. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also been found to be stable under various physiological conditions, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is its broad-spectrum activity against various cancer cell lines, fungi, and bacteria. The compound has also been found to have a low toxicity profile, making it a promising candidate for further development. However, the synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is relatively complex and requires specialized equipment and expertise. Additionally, the compound's low solubility in water can limit its use in certain applications.
Future Directions
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has shown significant potential as a therapeutic agent, and several future directions can be pursued. One potential direction is to explore the compound's mechanism of action further. Another direction is to investigate the use of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride in combination with other drugs to enhance its activity. Additionally, the development of new formulations of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride with improved solubility and bioavailability could expand its use in various applications.
Conclusion:
In conclusion, 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride is a promising compound with significant potential for therapeutic applications. The compound's broad-spectrum activity against various cancer cell lines, fungi, and bacteria, along with its low toxicity profile, makes it a promising candidate for further development. Further research is needed to explore the compound's mechanism of action and to develop new formulations that can enhance its activity.
Synthesis Methods
The synthesis of 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride involves the reaction of 4-(methoxymethyl)-1H-1,2,3-triazole with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Scientific Research Applications
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride has also shown promising results as an antifungal and antibacterial agent.
properties
IUPAC Name |
4-(methoxymethyl)-1-pyrrolidin-3-yltriazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.ClH/c1-13-6-7-5-12(11-10-7)8-2-3-9-4-8;/h5,8-9H,2-4,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKQSDUNMHJEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


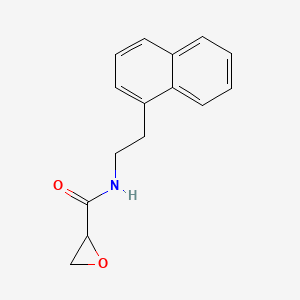
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)
![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![N-(3-methoxyphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2937032.png)
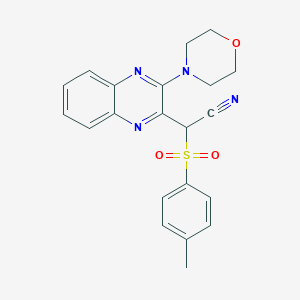
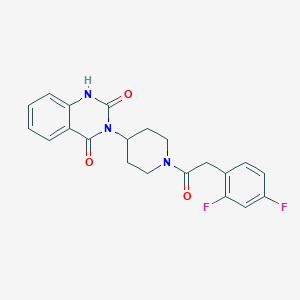
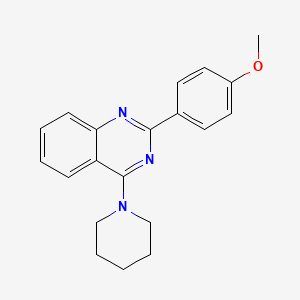
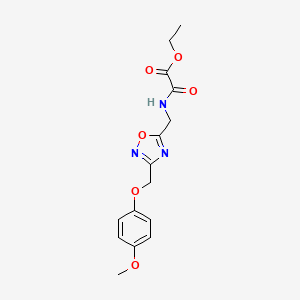
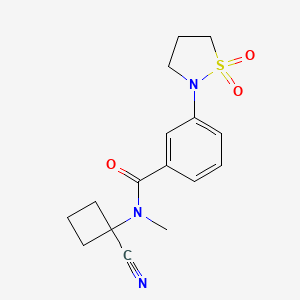

![5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B2937046.png)

